2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a bromophenyl and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of a palladium-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butylphosphine in t-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with GABA receptors and other biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: Its structural similarity to purines allows it to be used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand . This modulation can influence various cellular pathways, making it a valuable tool in neuropharmacology and related fields.
Comparison with Similar Compounds
2-(3-Bromophenyl)pyridine: Shares the bromophenyl group but lacks the imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridine Derivatives: These include various substituted imidazo[1,2-a]pyridines with different functional groups, such as 2-phenylimidazo[1,2-a]pyridine.
Uniqueness: 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science.
Properties
IUPAC Name |
2-(3-bromophenyl)-6-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKLHKSSQCTIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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